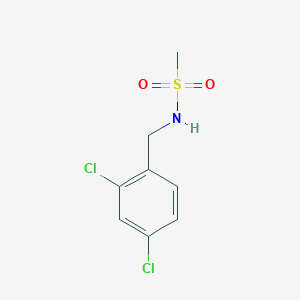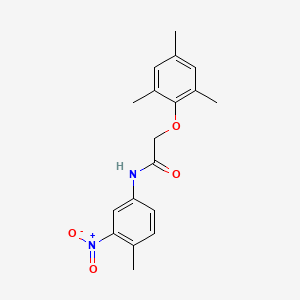![molecular formula C19H20O5 B5696209 1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone’ is a chemical compound that has gained significant attention in scientific research. It is also known as ‘HOPBPE’ and is a derivative of bisphenol A. This compound has been found to have several applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of ‘HOPBPE’ is not fully understood. However, it is believed to interact with DNA through hydrogen bonding and π-π stacking interactions. This interaction results in a change in the fluorescence emission of ‘HOPBPE’, which can be detected and used for DNA analysis.
Biochemical and Physiological Effects:
‘HOPBPE’ has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells. Additionally, ‘HOPBPE’ has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ‘HOPBPE’ is its high sensitivity and selectivity towards DNA. It is also easy to synthesize and has a high yield. However, one of the limitations of ‘HOPBPE’ is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of ‘HOPBPE’. One potential direction is the development of new MOFs using ‘HOPBPE’ as a ligand for gas storage and separation. Another direction is the investigation of ‘HOPBPE’ as a potential therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of ‘HOPBPE’ and its potential toxicity.
Conclusion:
‘HOPBPE’ is a promising compound with several applications in scientific research. Its high sensitivity and selectivity towards DNA make it a valuable tool for DNA analysis. Additionally, its antioxidant, antitumor, and antibacterial properties make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential of ‘HOPBPE’ and its limitations.
Méthodes De Synthèse
The synthesis of ‘HOPBPE’ involves the reaction between bisphenol A and ethyl acetoacetate in the presence of a catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
‘HOPBPE’ has been extensively studied for its potential use as a fluorescent probe for the detection of DNA. It has been found to have high sensitivity and selectivity towards DNA, making it a promising tool for DNA analysis. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, ‘HOPBPE’ has been investigated for its antitumor and antioxidant properties.
Propriétés
IUPAC Name |
1-[4-[3-(4-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-13(20)15-3-7-18(8-4-15)23-11-17(22)12-24-19-9-5-16(6-10-19)14(2)21/h3-10,17,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZFEXCHDKALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide](/img/structure/B5696181.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)
![1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5696236.png)